molecular formula C9H18ClNO B1427605 2-chloro-N-(2-methylpropyl)-N-(propan-2-yl)acetamide CAS No. 39096-40-7

2-chloro-N-(2-methylpropyl)-N-(propan-2-yl)acetamide

Cat. No. B1427605
CAS RN: 39096-40-7
M. Wt: 191.7 g/mol
InChI Key: NSOZCRVCADMVSW-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-methylpropyl)-N-(propan-2-yl)acetamide, also known as 2-chloro-N-isopropylacetamide, is an organic compound that is widely used in synthetic organic chemistry. It is a colorless, volatile liquid that is miscible with most organic solvents and has a mild odor. The compound has a wide range of uses in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

Structural and Conformational Studies

  • Crystal Structure and Molecular Interactions : Studies have elucidated the crystal structure of related chloroacetamide compounds, revealing intricate details about their molecular conformations and intermolecular interactions. For example, the compound 2-Chloro-N-(3-methylphenyl)acetamide showcased specific N—H⋯O hydrogen bonds that form chains in the crystal lattice, suggesting potential applications in the design of materials with specific structural properties (Gowda et al., 2007).

  • Molecular Conformation and Polarity Studies : The conformations of chloroacetamide derivatives have been examined through methods like the dipole moment method and quantum chemical calculations. For example, certain chloroacetamide derivatives demonstrate unique conformations and polarities, which could be relevant for the development of novel materials with tailored properties (Ishmaeva et al., 2015).

Chemical Synthesis and Reactivity

  • Synthesis of Derivatives : Novel acetamide derivatives have been synthesized and characterized, providing insights into their structural and chemical properties. For instance, N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl] acetamide derivatives were synthesized and characterized by various spectroscopic techniques, showcasing the potential for the development of new chemical entities with specific applications (Yang Jing, 2010).

  • Reactivity and Product Formation : Research has explored the reactivity of chloroacetamide derivatives, leading to the formation of diverse products under various conditions. For example, the chemical oxidation of specific acetamide compounds with different oxidants resulted in the formation of multiple products, indicating potential applications in synthetic chemistry and material science (Pailloux et al., 2007).

Potential Applications in Solar Cells and Ligand-Protein Interactions

  • Photovoltaic Efficiency and Solar Cell Applications : Certain benzothiazolinone acetamide analogs have been studied for their photovoltaic efficiency and light harvesting capabilities, suggesting potential applications in dye-sensitized solar cells (DSSCs). These compounds demonstrate good light harvesting efficiency and free energy of electron injection, making them promising candidates for use in photovoltaic cells (Mary et al., 2020).

  • Ligand-Protein Interaction Studies : The interaction of bioactive compounds with proteins has been studied, providing insights into their potential biological applications. For example, molecular docking studies of benzothiazolinone acetamide analogs with Cyclooxygenase 1 (COX1) revealed significant binding affinities, indicating potential applications in drug design and medicinal chemistry (Mary et al., 2020).

properties

IUPAC Name

2-chloro-N-(2-methylpropyl)-N-propan-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18ClNO/c1-7(2)6-11(8(3)4)9(12)5-10/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSOZCRVCADMVSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(C(C)C)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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